4-benzyl-N-propylpiperazine-1-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-benzyl-N-propylpiperazine-1-carboxamide are currently unknown .
Mode of Action
It is known that piperazine compounds, which this compound is a derivative of, generally mediate their anthelmintic action by paralyzing parasites .
Biochemical Pathways
As a synthetic compound, its interaction with biochemical pathways would depend on its specific targets, which are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-propylpiperazine-1-carboxamide typically involves the reaction of benzyl chloride with N-propylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of a carboxylating agent like phosgene or carbon dioxide to form the carboxamide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl-N-propylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential use as a psychoactive agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzylpiperazine: Another piperazine derivative with stimulant properties.
N-Benzylpiperazine: Known for its psychoactive effects and used in recreational settings.
4-Methyl-N-propylpiperazine-1-carboxamide: A structurally similar compound with potential therapeutic applications.
Uniqueness: 4-Benzyl-N-propylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its combination of benzyl and propyl groups enhances its interaction with neurotransmitter receptors, making it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
4-benzyl-N-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-8-16-15(19)18-11-9-17(10-12-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVNUNAQVEESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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